molecular formula C20H19N3O3S B3015436 N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide CAS No. 1008919-92-3

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide

Cat. No.: B3015436
CAS No.: 1008919-92-3
M. Wt: 381.45
InChI Key: SQZSGQCMNKPECQ-UHFFFAOYSA-N
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Description

N-(2-(4-Methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core. Key structural elements include:

  • 4-Methoxyphenyl group at position 2, contributing hydrophobic and electron-donating properties.
  • 5-Oxido moiety, which enhances solubility and influences electronic interactions.
  • 2-Phenylacetamide at position 3, providing hydrogen-bonding capacity and structural rigidity.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-26-16-9-7-15(8-10-16)23-20(17-12-27(25)13-18(17)22-23)21-19(24)11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZSGQCMNKPECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide typically involves multiple steps. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

The compound’s activity and physicochemical properties can be contextualized through comparison with structurally similar derivatives. Below is an analysis of key analogs:

Analog 1: N-(2-(4-Methoxyphenyl)-5-Oxido-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazol-3-yl)Cyclohexanecarboxamide (CAS 958587-50-3)

  • Substituent Variation : Cyclohexanecarboxamide replaces 2-phenylacetamide.
  • Molecular Weight: 373.5 g/mol (vs. ~375–385 g/mol for the target compound, estimated based on structural similarity) .

Analog 2: N-[2-(4-Fluorophenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]-4-Methoxybenzamide (CAS 1009693-63-3)

  • Substituent Variation :
    • 4-Fluorophenyl at position 2 (vs. 4-methoxyphenyl in the target compound).
    • 4-Methoxybenzamide (vs. 2-phenylacetamide).
  • Implications: Fluorine’s electron-withdrawing effect may alter binding affinity compared to the electron-donating methoxy group.

Analog 3: 4-{3-Amino-4-[(4-Methylphenyl)-Hydrazono]-5-Imino-4,5-Dihydropyrazol-1-yl}-Benzenesulfonamide (IC50 1.92 ± 0.01 μM)

  • Structural Divergence: Lacks the thieno[3,4-c]pyrazole core but retains a pyrazole scaffold.
  • Functional Insights: Demonstrated potent LOX inhibition (IC50 1.92 μM), attributed to its hydrazono and imino groups, which facilitate π-π stacking and hydrogen bonding . Highlights the importance of substituent positioning and electronic effects in bioactivity.

Comparative Data Table

Compound Name Core Structure R2 Substituent R3 Substituent Molecular Formula (Estimated) Key Properties/Activity
Target Compound Thieno[3,4-c]pyrazole 4-Methoxyphenyl 2-Phenylacetamide C21H20N3O3S Hypothesized LOX inhibition
N-(2-(4-Methoxyphenyl)-5-Oxido-...Cyclohexanecarboxamide Thieno[3,4-c]pyrazole 4-Methoxyphenyl Cyclohexanecarboxamide C19H23N3O3S MW: 373.5 g/mol
N-[2-(4-Fluorophenyl)-5-Oxo-...4-Methoxybenzamide Thieno[3,4-c]pyrazole 4-Fluorophenyl 4-Methoxybenzamide C20H16FN3O3S Enhanced electronic effects
4-{3-Amino-4-[(4-Methylphenyl)-Hydrazono]...Benzenesulfonamide Pyrazole 4-Methylphenyl-hydrazono Benzenesulfonamide C16H16N6O2S LOX IC50: 1.92 μM

Biological Activity

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N4O5SC_{20}H_{18}N_{4}O_{5}S, with a molecular weight of approximately 426.45 g/mol. Its structure features a thieno[3,4-c]pyrazole core, which is significant for its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may modulate the activity of enzymes or receptors, influencing key signaling pathways involved in inflammation and cancer progression. For instance, it has been suggested that the compound may inhibit specific kinases or interact with DNA, resulting in anti-inflammatory and anticancer effects.

Anticancer Activity

Research has indicated that derivatives of thieno[3,4-c]pyrazoles exhibit significant anticancer properties. A study evaluating various thienopyrazole derivatives found that they could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer). The IC50 values for these compounds ranged from 3.96 µM to 5.87 µM, indicating potent activity against these cell lines .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. In vitro studies suggest that it can reduce the expression of pro-inflammatory cytokines by inhibiting NF-kB signaling pathways. This mechanism is crucial for developing new anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial activity, making it a candidate for further investigation in infectious disease treatment .

Case Studies and Research Findings

  • Study on Anticancer Activity : A series of thienopyrazole derivatives were synthesized and evaluated for their anticancer properties against multiple cancer cell lines. The results demonstrated that certain modifications to the thienopyrazole structure enhanced cytotoxicity significantly .
  • Anti-inflammatory Mechanism : In a study focusing on inflammatory pathways, the compound was shown to inhibit the activation of NF-kB in macrophages exposed to lipopolysaccharides (LPS), leading to decreased levels of TNF-alpha and IL-6 .
  • Antimicrobial Screening : The compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a broader spectrum of activity against Gram-positive bacteria compared to Gram-negative strains .

Data Summary Table

Biological Activity Effect IC50 Value (µM) Reference
Anticancer (MCF-7)Proliferation Inhibition3.96 ± 0.21
Anticancer (Caco-2)Proliferation Inhibition5.87 ± 0.37
Anti-inflammatoryCytokine ReductionNot specified
AntimicrobialModerate ActivityNot specified

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